Methyl 4-acetyl-2-nitrobenzoate

Description

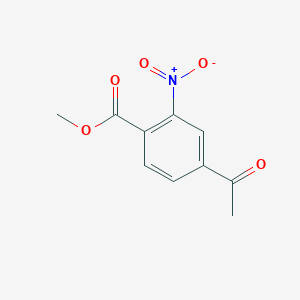

Methyl 4-acetyl-2-nitrobenzoate (CAS: 860561-21-3; molecular formula: C₁₀H₉NO₅) is an aromatic ester derivative featuring a nitro group at the 2-position and an acetyl substituent at the 4-position of the benzene ring. This compound is structurally characterized by its electron-withdrawing nitro and acetyl groups, which influence its reactivity, solubility, and crystalline properties. It is primarily utilized in organic synthesis and pharmaceutical research, particularly as an intermediate in the development of bioactive molecules .

Properties

Molecular Formula |

C10H9NO5 |

|---|---|

Molecular Weight |

223.18 g/mol |

IUPAC Name |

methyl 4-acetyl-2-nitrobenzoate |

InChI |

InChI=1S/C10H9NO5/c1-6(12)7-3-4-8(10(13)16-2)9(5-7)11(14)15/h3-5H,1-2H3 |

InChI Key |

RZOUDRADIAMCKG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)C(=O)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Selected Analogs

Key Differences in Physicochemical Properties

Electron Effects: The acetyl group in this compound is a strong electron-withdrawing group (EWG), enhancing the reactivity of the aromatic ring toward electrophilic substitution compared to methoxy (electron-donating) analogs like methyl 4-methoxy-2-nitrobenzoate . The sulfonyl group in methyl 4-methylsulfonyl-2-nitrobenzoate provides greater polarity and hydrogen-bonding capacity, reflected in its crystalline packing (monoclinic system with Z=4) .

Solubility :

- Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate exhibits higher solubility in organic solvents (e.g., DMSO) due to its branched ester side chain, unlike the less soluble parent compound .

Thermal Stability: Nitro-containing analogs generally exhibit lower thermal stability due to the explosive nature of nitro groups, whereas amino-substituted derivatives (e.g., methyl 4-amino-2-nitrobenzoate) may form stable salts .

Preparation Methods

Direct Nitration Using Mixed Acid Systems

The direct nitration of methyl 4-acetylbenzoate is challenging due to competing directing effects of the acetyl (meta-directing) and ester (meta-directing) groups. However, under controlled conditions, nitration at the 2-position can be achieved:

-

Reagents : A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) in a 1:3 molar ratio.

-

Mechanism : The ester group slightly dominates directing, favoring nitration at the ortho position relative to the ester (2-position).

Limitations : Competing nitration at the 3- and 5-positions reduces regioselectivity.

Sequential Nitration and Acylation

Nitration of Methyl 4-Methylbenzoate Followed by Oxidation

This two-step approach avoids conflicting directing effects:

-

Nitration :

-

Oxidation of Methyl to Acetyl :

Advantages : High regioselectivity in nitration and scalable oxidation.

Menke Nitration for Ortho-Selective Functionalization

Copper-Mediated Nitration

Menke nitration employs Cu(NO₃)₂ in Ac₂O to achieve ortho-nitration relative to electron-withdrawing groups:

-

Substrate : Methyl 4-acetylbenzoate.

-

Mechanism : The acetyl group coordinates with Cu²⁺, directing nitration to the adjacent ortho position.

Limitations : Requires anhydrous conditions and generates stoichiometric Cu waste.

Multi-Step Synthesis via Bromination and Oxidation

Bromination-Oxidation Strategy

Adapted from methods for 4-acetyl-2-nitrobenzaldehyde:

-

Bromination :

-

Oxidation :

Advantages : High purity and regiocontrol.

Esterification of Pre-Formed 4-Acetyl-2-Nitrobenzoic Acid

Acid-Catalyzed Fischer Esterification

-

Substrate : 4-Acetyl-2-nitrobenzoic acid.

Note : The acid precursor is synthesized via nitration of 4-acetylbenzoic acid (see Section 1).

Comparative Analysis of Methods

Challenges and Optimization Strategies

-

Regioselectivity : Use of bulky directing groups (e.g., sulfonic acids) or Lewis acids (e.g., ZnCl₂) to enhance ortho-nitration.

-

Over-Oxidation : Controlled KMnO₄ stoichiometry and low temperatures to prevent degradation of the acetyl group.

-

Purification : Liquid-liquid extraction (ethyl acetate/water) and recrystallization (ethanol) improve purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.